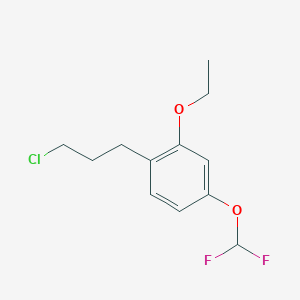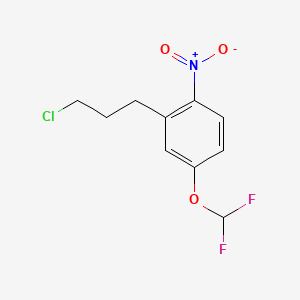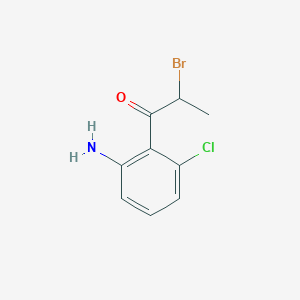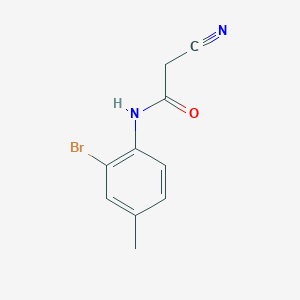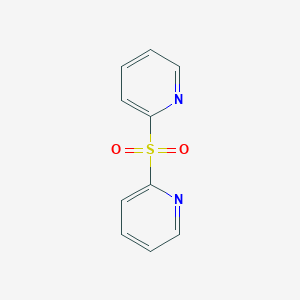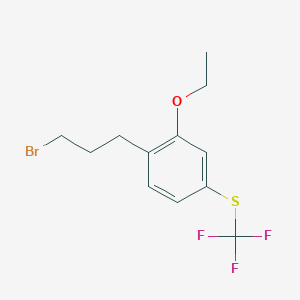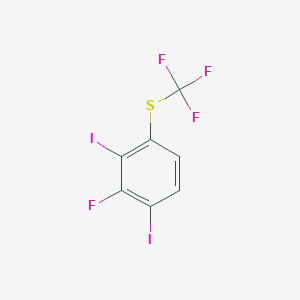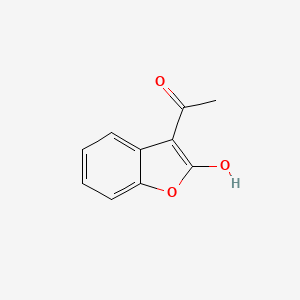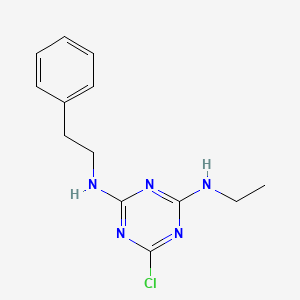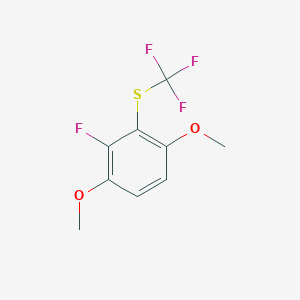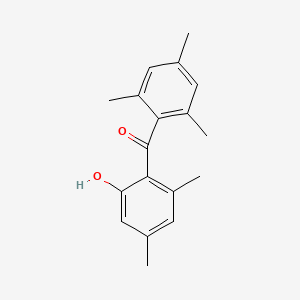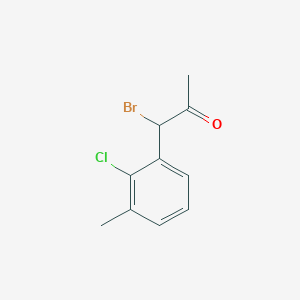
1-Bromo-1-(2-chloro-3-methylphenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-1-(2-chloro-3-methylphenyl)propan-2-one is an organic compound that belongs to the class of halogenated ketones It is characterized by the presence of a bromine atom, a chlorine atom, and a methyl group attached to a phenyl ring, along with a ketone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-1-(2-chloro-3-methylphenyl)propan-2-one typically involves the bromination of 1-(2-chloro-3-methylphenyl)propan-2-one. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and yield. The use of automated systems and reactors can enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-1-(2-chloro-3-methylphenyl)propan-2-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone.
Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in diethyl ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Products such as 1-azido-1-(2-chloro-3-methylphenyl)propan-2-one, 1-thiocyanato-1-(2-chloro-3-methylphenyl)propan-2-one, or 1-methoxy-1-(2-chloro-3-methylphenyl)propan-2-one.
Reduction: 1-Bromo-1-(2-chloro-3-methylphenyl)propan-2-ol.
Oxidation: 1-Bromo-1-(2-chloro-3-methylphenyl)propanoic acid.
Wissenschaftliche Forschungsanwendungen
1-Bromo-1-(2-chloro-3-methylphenyl)propan-2-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound can be used to develop new drugs with potential therapeutic effects, particularly in the treatment of diseases where halogenated ketones show activity.
Biological Studies: It can be used as a probe to study enzyme mechanisms and interactions due to its reactive bromine atom.
Industrial Applications: The compound can be utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Bromo-1-(2-chloro-3-methylphenyl)propan-2-one involves its interaction with nucleophiles and electrophiles in biological systems. The bromine atom can participate in nucleophilic substitution reactions, while the ketone group can undergo reduction or oxidation. These reactions can affect various molecular targets and pathways, leading to changes in cellular functions and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-1-phenylpropan-2-one: Similar structure but lacks the chlorine and methyl groups on the phenyl ring.
1-Bromo-1-(4-chlorophenyl)propan-2-one: Similar structure but with the chlorine atom in a different position on the phenyl ring.
1-Bromo-1-(2,4-dichlorophenyl)propan-2-one: Contains two chlorine atoms on the phenyl ring.
Uniqueness
1-Bromo-1-(2-chloro-3-methylphenyl)propan-2-one is unique due to the specific positioning of the chlorine and methyl groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to similar compounds.
Eigenschaften
Molekularformel |
C10H10BrClO |
|---|---|
Molekulargewicht |
261.54 g/mol |
IUPAC-Name |
1-bromo-1-(2-chloro-3-methylphenyl)propan-2-one |
InChI |
InChI=1S/C10H10BrClO/c1-6-4-3-5-8(10(6)12)9(11)7(2)13/h3-5,9H,1-2H3 |
InChI-Schlüssel |
WUHFYHPNTCCPMO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C(C(=O)C)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


